![molecular formula C14H23NO3 B2651537 tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate CAS No. 862487-24-9](/img/structure/B2651537.png)
tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate” is a chemical compound with the CAS Number: 862487-24-9 . It has a molecular weight of 253.34 and its IUPAC name is tert-butyl 7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-ylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) . This code provides a specific string of characters that represents the molecular structure of the compound. Unfortunately, without more specific tools, I can’t provide a detailed analysis of the molecular structure.Scientific Research Applications
Synthesis and Chemical Reactions
Piperidine Derivatives Fused to Tetrahydrofuran Ring : Research by Moskalenko and Boev (2014) explores the intramolecular nucleophilic opening of the oxirane ring leading to derivatives that are crucial in synthesizing N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This process highlights the compound's role in complex organic synthesis and chemical transformations Moskalenko & Boev, 2014.
Protected β-d-2-deoxyribosylamine Analogue : The work by Ober et al. (2004) presents the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is crucial for understanding the spatial arrangement of molecules in synthetic applications Ober et al., 2004.
Diacetylene Derivatives and Crystal Structures : Research by Baillargeon et al. (2017) investigates the crystal structures of tert-butyl carbamate derivatives, emphasizing the role of hydrogen and halogen bonds. This study contributes to understanding molecular interactions in solid states, which is vital for material science and crystal engineering Baillargeon et al., 2017.
2-Amido Substituted Furan Synthesis : Padwa, Brodney, and Lynch (2003) discuss the preparation and Diels-Alder reaction involving a 2-amido substituted furan derivative, showcasing the compound's utility in synthesizing complex molecular structures through cycloaddition reactions. This illustrates its potential in organic synthesis and the development of new chemical methodologies Padwa, Brodney, & Lynch, 2003.
Stereoselective Synthesis of Stereoisomers : Wang et al. (2017) describe a stereoselective synthesis route for tert-butyl carbamate stereoisomers, important for the synthesis of factor Xa inhibitors. This work highlights the compound's importance in medicinal chemistry and drug development, particularly in synthesizing stereoisomerically pure compounds Wang et al., 2017.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes represent specific safety and hazard precautions that should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl N-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUOCJMGWYEMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.